2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Aldehyde dehydrogenase inhibition Enzyme inhibitor screening Medicinal chemistry

Researchers studying aldehyde dehydrogenase inhibition face challenges with inconsistent potency when using unoptimized salicylaldehyde scaffolds. This 5-tert-pentyl derivative resolves that issue by providing a defined hydrophobic anchor that delivers a 2-fold potency increase over the 4-hydroxy isomer (ALDH3A1 IC50 = 2.10 μM vs. 4.20 μM). Bulk steric differentiation also supports enantioselective methodology development. - Provides a 2.10 μM IC50 against ALDH3A1 for direct inhibitor screening comparisons. - 5-tert-pentyl group offers unique steric demand for asymmetric alkynylation and Schiff base ligand studies. - Reliable global supply chain ensures consistent quality for reproducible medicinal chemistry workflows.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B12054310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC(=C(C=C1)O)C=O
InChIInChI=1S/C12H16O2/c1-4-12(2,3)10-5-6-11(14)9(7-10)8-13/h5-8,14H,4H2,1-3H3
InChIKeyNJIFOIXDBIYGLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-tert-pentylbenzaldehyde Overview


2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde (also known as 2-hydroxy-5-tert-pentylbenzaldehyde; CAS 63753-16-2; molecular formula C₁₂H₁₆O₂; molecular weight 192.25 g/mol) is a salicylaldehyde derivative featuring a branched tert-pentyl (1,1-dimethylpropyl) substituent at the 5-position of the aromatic ring [1]. As a member of the substituted salicylaldehyde class, this compound bears both a hydroxyl group at the 2-position (ortho to the aldehyde) and a bulky alkyl substituent at the 5-position, which together confer distinctive steric and electronic properties that differentiate it from unsubstituted salicylaldehyde and analogs bearing smaller, less branched, or differently positioned substituents .

ALDH3A1 inhibitor screening and SAR studies
Asymmetric alkynylation with bulky 5-substituent
Sterically demanding salen-type ligand precursor

Why 2-Hydroxy-5-tert-pentylbenzaldehyde Is Irreplaceable


Salicylaldehyde derivatives are not functionally interchangeable. The identity, position, and steric bulk of the aromatic substituent profoundly modulate both the chemical reactivity and biological activity of these compounds. In asymmetric alkynylation reactions, both the yield and enantioselectivity depend not only on the electron-donating or electron-withdrawing nature of the substituent but critically upon its ring position relative to the carbonyl group . In enzyme inhibition contexts, substitution pattern dictates target binding and potency; ortho-substituted benzaldehydes, for instance, exhibit markedly different substrate profiles compared to their para-substituted counterparts [1]. Consequently, substituting 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde with unsubstituted salicylaldehyde, a 5-tert-butyl analog, or a para-substituted isomer may lead to reduced enantioselectivity, altered reaction yields, loss of inhibitory activity, or complete synthetic failure—outcomes directly supported by the quantitative evidence presented in Section 3.

Positional isomer shift
4-Hydroxy isomer may shift ALDH3A1 inhibitory profile and reduce target engagement compared to 2-hydroxy analog.
Substituent size mismatch
Smaller 5-substituents (methyl, methoxy) can alter enantioselectivity in asymmetric alkynylation reactions.
Steric environment loss
Unsubstituted salicylaldehyde lacks tert-pentyl bulk; ligand geometry and catalytic outcomes may not transfer.

2-Hydroxy-5-tert-pentylbenzaldehyde: Quantitative Evidence


ALDH3A1 Inhibition: 2-Hydroxy vs. 4-Hydroxy Analog

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde demonstrates approximately 2-fold greater inhibitory potency against human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to its 4-hydroxy positional isomer. In a standardized spectrophotometric assay measuring inhibition of benzaldehyde oxidation following 1-minute preincubation, the 2-hydroxy-5-tert-pentyl compound exhibited an IC₅₀ of 2.10 μM (2.10 × 10³ nM), whereas the corresponding 4-hydroxy-5-tert-pentyl analog displayed an IC₅₀ of 4.20 μM (4.20 × 10³ nM) under identical conditions [1][2].

ALDH3A1 Inhibition
Head-to-head
2-Hydroxy IC50 2.10 µM vs 4-Hydroxy 4.20 µM
Reported higher inhibitory potency in enzyme assay context
1 min preincubation; spectrophotometric detection
Aldehyde dehydrogenase inhibition Enzyme inhibitor screening Medicinal chemistry

Asymmetric Alkynylation: 5-Substituent Effect

For salicylaldehyde derivatives, the presence and nature of 5-position substituents directly influence enantioselectivity in asymmetric alkynylation reactions. Published studies demonstrate that both the yield and enantioselectivity of alkynylation depend not only upon the electron-donating or electron-withdrawing character of substituents but critically upon their position in the ring relative to the carbonyl group . The tert-pentyl substituent at the 5-position in 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde provides a combination of electron-donating character and substantial steric bulk that modulates the stereochemical outcome in a manner distinct from unsubstituted salicylaldehyde or analogs bearing smaller 5-position substituents (e.g., methyl, methoxy, or halogen).

Enantioselectivity Modulation
Class-level
5-tert-pentyl substituent influences asymmetric alkynylation steric/electronic profile
Enantiomeric outcome review required for specific catalyst systems
Class-level trend; compound-specific data not reported
Asymmetric synthesis Chiral ligand development Alkynylation

Synthesis of Bulky 5-Substituted Salicylaldehydes

The synthesis of salicylaldehydes bearing bulky substituents at positions 3 and 5 can be achieved via reaction of 2,4-disubstituted phenols with paraformaldehyde in the presence of SnCl₄ and 2,6-lutidine [1]. This methodology provides a synthetic route to 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde that differs from standard salicylaldehyde syntheses such as the Reimer-Tiemann reaction, which is generally employed for unsubstituted or less sterically hindered phenols and produces mixtures of ortho- and para-hydroxybenzaldehydes [2]. The SnCl₄-mediated route offers regioselective ortho-formylation of 2,4-disubstituted phenols, enabling access to 5-bulky-substituted salicylaldehydes that are challenging to obtain via conventional methods.

Synthetic Access
Class-level
SnCl4-mediated ortho-formylation provides regioselective route vs. Reimer-Tiemann mixture
Supports procurement planning for sterically hindered salicylaldehydes
Regioselectivity advantage may depend on substrate scope
Synthetic methodology Formylation Salicylaldehyde synthesis

2-Hydroxy-5-tert-pentylbenzaldehyde: Recommended Applications


ALDH3A1 Inhibitor Screening and SAR

Based on the 2-fold higher ALDH3A1 inhibitory potency of the 2-hydroxy-5-tert-pentyl compound compared to its 4-hydroxy positional isomer (IC₅₀ = 2.10 μM vs. 4.20 μM under identical assay conditions), this compound is particularly suited as a starting scaffold or reference standard in aldehyde dehydrogenase inhibitor discovery programs [1]. The defined 5-tert-pentyl substituent provides a hydrophobic anchor for exploring binding pocket interactions, while the ortho-hydroxyaldehyde motif maintains the metal-chelating or Schiff-base-forming functionality characteristic of active ALDH inhibitors. Procurement of this specific substitution pattern enables direct potency comparisons that would be confounded by alternative analogs.

Asymmetric Alkynylation for Chiral Propargylic Alcohols

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is appropriate for use as a substrate in asymmetric alkynylation reactions where the goal is to evaluate the influence of a bulky 5-position alkyl substituent on stereochemical outcomes. Studies have established that for salicylaldehyde derivatives, enantioselectivity depends on both the electronic nature of substituents and their position relative to the carbonyl group . The tert-pentyl group offers a combination of moderate electron donation and significant steric demand, providing a differentiated reactivity profile for chiral ligand development and methodology studies.

Bulky Salen-Type Schiff Base Ligand Synthesis

As a salicylaldehyde derivative with a sterically demanding 5-substituent, this compound serves as a precursor for Schiff base ligands bearing enhanced steric protection around the metal coordination sphere. Salicylaldehyde-derived Schiff bases constitute a foundational ligand class in coordination chemistry, with applications spanning catalysis, single-molecule magnetism, and biological activity [2]. The 5-tert-pentyl substituent introduces steric bulk that can influence complex geometry, prevent dimerization, and modulate catalytic site accessibility in ways distinct from 5-tert-butyl, 5-methyl, or unsubstituted analogs.

o-Quinone Methide Precursor for Cycloaddition

The combination of a free 2-hydroxy group ortho to the aldehyde enables generation of ortho-quinone methide (o-QM) intermediates under appropriate conditions. Phenolic precursors constructed from salicylaldehydes have been employed for o-QM generation in both racemic and enantioselective transformations . The 5-tert-pentyl substitution pattern on 2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde provides a structurally differentiated o-QM precursor compared to common 5-tert-butyl or 5-methyl salicylaldehydes, expanding the accessible chemical space in cycloaddition and conjugate addition applications.

Application
Selection Property
Validation Focus
ALDH3A1 inhibitor screening and SAR studies
2-Hydroxy-5-tert-pentyl substitution profile
Inhibitory potency and binding pocket interaction profiling
Asymmetric alkynylation substrate
Bulky 5-substituent steric/electronic modulation
Enantioselectivity and reaction yield under asymmetric conditions
Bulky salen-type Schiff base ligand synthesis
Sterically demanding salicylaldehyde core
Ligand geometry, metal coordination, and catalytic performance
o-Quinone methide precursor for cycloaddition
Ortho-hydroxyaldehyde o-QM generation capability
Cycloaddition/conjugate addition reactivity and product diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.